6-chloro-N-(thian-3-yl)pyridin-3-amine
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Overview
Description
6-chloro-N-(thian-3-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H13ClN2S and a molecular weight of 228.74 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 6-chloro-N-(thian-3-yl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with thian-3-yl derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
6-chloro-N-(thian-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives .
Scientific Research Applications
6-chloro-N-(thian-3-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 6-chloro-N-(thian-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
6-chloro-N-(thian-3-yl)pyridin-3-amine can be compared with other similar compounds, such as:
6-chloropyridin-3-amine: This compound shares the pyridine core but lacks the thian-3-yl group, which may result in different chemical and biological properties.
N-(thian-3-yl)pyridin-3-amine:
6-chloro-N-(thian-3-yl)pyridin-2-amine: A positional isomer with the amino group at a different position on the pyridine ring, which can affect its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C10H13ClN2S |
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Molecular Weight |
228.74 g/mol |
IUPAC Name |
6-chloro-N-(thian-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H13ClN2S/c11-10-4-3-8(6-12-10)13-9-2-1-5-14-7-9/h3-4,6,9,13H,1-2,5,7H2 |
InChI Key |
XYCHQYYEDXUDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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